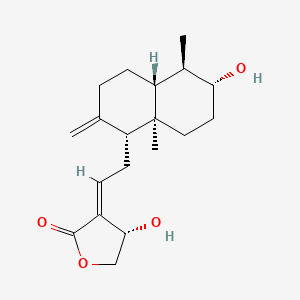

Diterpenoid derivative 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(3E,4S)-3-[2-[(1R,4aR,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C19H28O4/c1-11-4-6-15-12(2)16(20)8-9-19(15,3)14(11)7-5-13-17(21)10-23-18(13)22/h5,12,14-17,20-21H,1,4,6-10H2,2-3H3/b13-5+/t12-,14-,15-,16-,17-,19+/m1/s1 |

InChI Key |

VIGAUKOHNZARKF-YGQNBZPJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1O)C)C/C=C/3\[C@@H](COC3=O)O |

Canonical SMILES |

CC1C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O |

Origin of Product |

United States |

Isolation, Advanced Characterization Methodologies, and Structural Analysis of Diterpenoid Derivative 1

Methodologies for the Isolation and Purification of Diterpenoid Derivative 1 from Biological or Synthetic Matrices

The isolation of diterpenoids from their natural sources, such as plants, fungi, or marine organisms, is a critical first step in their characterization. jst.go.jpnih.gov The process typically begins with the extraction of the raw biological material using a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract containing a complex mixture of compounds. nih.gov For instance, the isolation of diterpenoids from Isodon excisoides involved an initial extraction with 95% ethanol. tandfonline.comnih.gov

Subsequent fractionation of the crude extract is often performed using liquid-liquid partitioning with solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. This is followed by a series of chromatographic techniques to purify the target diterpenoid. Column chromatography using silica (B1680970) gel or other stationary phases is a common initial purification step. bohrium.com

For high-resolution separation and final purification, High-Performance Liquid Chromatography (HPLC) is indispensable. nih.govpnas.org Both normal-phase and reversed-phase HPLC can be employed, often in a stepwise manner, to isolate the diterpenoid of interest in a pure form. pnas.org In some cases, specialized techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry can guide the isolation process by targeting compounds with specific mass-to-charge ratios. tandfonline.comnih.gov The purity of the isolated "this compound" is then assessed using analytical HPLC and spectroscopic methods before proceeding to structural elucidation.

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

The determination of the intricate structure of "this compound" relies on a combination of sophisticated spectroscopic and spectrometric methods. Each technique provides unique and complementary information, which, when pieced together, reveals the molecule's connectivity, stereochemistry, and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like "this compound". nih.gov One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.govcdnsciencepub.com

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry. nih.gov Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton (H-H) couplings, revealing adjacent protons in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the carbon framework. tandfonline.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule. tandfonline.com

The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and stereochemistry, allowing for a detailed structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Diterpenoid Derivative

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 85.4 | 4.80 (dd, 11.5, 5.0) |

| 5 | 76.1 | 2.15 (m) |

| 7 | 76.1 | 4.20 (t, 3.0) |

| 9 | 60.5 | 1.85 (m) |

| 14 | 76.1 | 4.82 (d, 3.0) |

| 15 | 210.8 | - |

| 17 | 107.8 | 5.20 (s), 4.95 (s) |

| 20 | 65.5 | 4.15 (d, 11.0), 4.14 (d, 11.0) |

Note: This table is a representative example based on published data for similar compounds and may not correspond to the specific "this compound." tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of "this compound". nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the sample. pnas.org The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. mdpi.complos.orgnih.gov

Tandem mass spectrometry (MS/MS) experiments provide further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can help to identify specific functional groups and substructures. This information is invaluable for confirming the proposed structure and for distinguishing between isomers. plos.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "this compound". nih.govscience.gov IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. semanticscholar.org Different functional groups (e.g., hydroxyls, carbonyls, double bonds) absorb at characteristic frequencies, allowing for their identification. nih.gov For example, a strong absorption band around 1700 cm⁻¹ would indicate the presence of a carbonyl group, while a broad band around 3400 cm⁻¹ would suggest a hydroxyl group.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. google.co.uk It provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar functional groups and skeletal vibrations.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Many diterpenoids are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration is crucial for a complete structural description. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose. researchgate.netacs.orgresearchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be reliably determined. researchgate.netd-nb.info

VCD provides stereochemical information based on the vibrational transitions of the molecule. d-nb.infoacs.org Similar to ECD, the experimental VCD spectrum is compared with quantum chemical calculations to assign the absolute configuration. acs.org Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength and can also be used to determine the absolute configuration. acs.org

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

When a suitable single crystal of "this compound" can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including its absolute configuration. nih.govresearchgate.netd-nb.inforesearchgate.netjst.go.jpebi.ac.ukresearchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.

The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. nih.gov For chiral molecules, X-ray crystallography can directly determine the absolute stereochemistry without the need for comparison with theoretical calculations, provided that anomalous dispersion effects are present. tandfonline.com The structural information obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

Biosynthesis and Biogenesis of Diterpenoid Derivative 1

Precursor Pathways and Enzymatic Transformations in Diterpenoid Biosynthesis

The biosynthesis of ginkgolides, including Ginkgolide B, originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These fundamental building blocks are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govpnas.orgfrontiersin.org While the MVA pathway is generally responsible for the production of sesquiterpenoids and sterols, labeling studies using ¹³C-glucose have demonstrated that ginkgolides are primarily synthesized via the MEP pathway in the plastids of Ginkgo biloba roots. frontiersin.orgpnas.org

The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). frontiersin.orgfrontiersin.org A series of subsequent enzymatic steps, including the action of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), ultimately yields IPP and DMAPP. frontiersin.orgd-nb.info These C5 units are then sequentially condensed to form geranylgeranyl diphosphate (GGPP), the C20 precursor for all diterpenoids, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS). nih.govresearchgate.net

The first committed step in ginkgolide biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic diterpene hydrocarbon, levopimaradiene (B1200008). frontiersin.orgresearchgate.net This crucial transformation is catalyzed by the diterpene synthase, levopimaradiene synthase (LPS). researchgate.netnih.gov Following its formation in the plastids, levopimaradiene is proposed to be transported to the cytoplasm. researchgate.net Here, it undergoes a series of complex oxidative and rearrangement reactions, mediated by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes, to form the intricate caged structure of the ginkgolides. pnas.orgresearchgate.net

Identification and Characterization of Diterpene Synthases (diTPSs) and Other Key Enzymes

The elucidation of the ginkgolide biosynthetic pathway has been significantly advanced by the identification and functional characterization of key enzymes. A pivotal enzyme is levopimaradiene synthase (LPS), the diTPS responsible for the initial cyclization of GGPP. nih.gov The gene encoding LPS was cloned from Ginkgo biloba seedling roots, and the recombinant protein was shown to convert GGPP to levopimaradiene. nih.gov This was the first ginkgolide biosynthetic gene to be cloned and its enzymatic activity demonstrated in vitro. nih.gov

Several other enzymes involved in the upstream MEP pathway have also been cloned and characterized from Ginkgo biloba, including:

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) : Two classes of DXS genes have been identified. GbDXS2 is transcribed exclusively in the roots, suggesting its specific role in ginkgolide biosynthesis. thieme-connect.de

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) : The gene for this enzyme has been cloned, and its higher transcription level in roots compared to leaves further supports the roots as the primary site of ginkgolide synthesis. thieme-connect.demdpi.com

1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase (HDR) : As the terminal enzyme of the MEP pathway, HDR plays a crucial role in providing the isoprenoid precursors. nih.govd-nb.info Three paralogous GbHDR genes have been identified. d-nb.info

Geranylgeranyl diphosphate synthase (GGPPS) : The gene encoding this enzyme, which synthesizes the C20 precursor for ginkgolides, has been cloned and characterized. nih.gov

A significant breakthrough in understanding the later steps of the pathway was the discovery of a biosynthetic gene cluster on chromosome 5 of Ginkgo biloba. researchgate.net This cluster contains the GbLPS gene in close proximity to five cytochrome P450 (CYP) genes. researchgate.net Functional characterization revealed that these CYPs are unique multifunctional enzymes that initiate the complex oxygenation and rearrangement of the levopimaradiene skeleton, a critical step towards the formation of the ginkgolide core structure. researchgate.net Specifically, GbCYP7005C3 has been identified as the first skeletal modification CYP450 enzyme in the pathway. pnas.org

| Enzyme | Abbreviation | Function | Pathway Step | Reference |

|---|---|---|---|---|

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | Catalyzes the first step of the MEP pathway. | Precursor Biosynthesis | frontiersin.orgthieme-connect.de |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | An important rate-limiting enzyme in the MEP pathway. | Precursor Biosynthesis | frontiersin.orgmdpi.com |

| 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase | HDR | Catalyzes the final step of the MEP pathway to produce IPP and DMAPP. | Precursor Biosynthesis | nih.govd-nb.info |

| Geranylgeranyl diphosphate synthase | GGPPS | Synthesizes the C20 diterpenoid precursor, GGPP. | Precursor Biosynthesis | nih.govresearchgate.net |

| Levopimaradiene synthase | LPS | Catalyzes the first committed step in ginkgolide biosynthesis, the cyclization of GGPP. | Diterpene Skeleton Formation | researchgate.netnih.gov |

| Cytochrome P450 monooxygenases | CYPs | Catalyze complex oxidation and rearrangement of the levopimaradiene skeleton. | Ginkgolide Core Formation | pnas.orgresearchgate.net |

| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. | Precursor Biosynthesis | frontiersin.orgpnas.org |

Genetic and Molecular Mechanisms Governing Biosynthetic Enzyme Expression and Regulation

The biosynthesis of ginkgolides is a tightly regulated process, influenced by developmental cues and environmental signals. Research indicates that while ginkgolides accumulate in the leaves, their biosynthesis primarily occurs in the roots of the Ginkgo biloba tree. frontiersin.orgpnas.org This is supported by the predominant expression of key biosynthetic genes, such as LPS and GbDXS2, in the roots. frontiersin.orgthieme-connect.de The synthesized ginkgolides are then transported to the leaves for storage. pnas.orgpnas.org

Recent studies have begun to unravel the complex transcriptional regulation of the ginkgolide biosynthetic pathway. A key finding is the identification of a transcription factor named ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS (GbEAG) as a critical regulator. pnas.orgnih.govresearchgate.net GbEAG is highly expressed in the roots and its expression is induced by methyl jasmonate (MeJA), a plant hormone known to elicit secondary metabolite production. pnas.orgnih.gov

GbEAG has been shown to positively regulate ginkgolide biosynthesis by directly binding to the promoter regions of key biosynthetic genes, including ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3), thereby activating their transcription. pnas.orgnih.govresearchgate.net

Furthermore, the regulation of ginkgolide biosynthesis appears to be a point of integration for multiple signaling pathways. GbEAG's activity is modulated by its interaction with other regulatory proteins. For instance, the jasmonate signaling repressor, GbJAZ3, can bind to GbEAG, inhibiting its function. pnas.orgnih.gov In the presence of jasmonate, this repression is lifted, allowing GbEAG to activate downstream gene expression. nih.gov

Light signaling also plays a role. The light-responsive regulator ELONGATED HYPOCOTYL 5 (GbHY5) can bind to the promoter of the GbEAG gene, inducing its expression. nih.govresearchgate.net This intricate network of transcription factors and signaling molecules ensures a coordinated regulation of ginkgolide biosynthesis in response to both internal developmental programs and external environmental stimuli. pnas.orgnih.gov

| Regulatory Factor | Type | Function | Target Genes/Factors | Reference |

|---|---|---|---|---|

| GbEAG | Transcription Factor (AP2/ERF family) | Positive regulator of ginkgolide biosynthesis. | GbIDI, GbCYP7005C3 | pnas.orgnih.govresearchgate.net |

| GbJAZ3 | Repressor Protein | Represses GbEAG activity in the absence of jasmonate. | GbEAG | pnas.orgnih.gov |

| GbHY5 | Transcription Factor | Induces the expression of GbEAG in response to light. | GbEAG | nih.govresearchgate.net |

| Methyl Jasmonate (MeJA) | Phytohormone | Induces the expression of GbEAG and overall ginkgolide biosynthesis. | JA signaling pathway | pnas.orgnih.gov |

Chemoenzymatic and Synthetic Biology Strategies for Diterpenoid Production

The low abundance of ginkgolides in Ginkgo biloba and the complexity of their chemical synthesis have driven the development of alternative production strategies. nih.govresearchgate.net Chemoenzymatic synthesis and synthetic biology offer promising avenues for the sustainable and scalable production of these valuable compounds. dntb.gov.ua

Chemoenzymatic approaches combine the advantages of chemical synthesis and biological catalysis. This strategy could involve the chemical synthesis of a precursor molecule, which is then converted into the final product using specific enzymes. For instance, a concise synthesis of Ginkgolide M has been achieved in three steps from an intermediate generated during the industrial isolation of ginkgolides. nih.gov Another approach involves the biotransformation of a mixture of ginkgolides into a specific desired ginkgolide, such as Ginkgolide B, using microorganisms like Coprinus comatus. mdpi.com This method is considered milder and more cost-effective than purely chemical methods. mdpi.com

Synthetic biology focuses on engineering metabolic pathways in microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, for the heterologous production of ginkgolides. acs.org A key strategy is to reconstruct the ginkgolide biosynthetic pathway in these microorganisms. This involves overexpressing the genes encoding the necessary enzymes, from the upstream MVA or MEP pathways to the specific diTPSs and CYPs. acs.org

Significant progress has been made in producing levopimaradiene, the ginkgolide precursor, in engineered S. cerevisiae. acs.orgbohrium.com Strategies to enhance production include:

Overexpression of genes in the MVA pathway to increase the supply of GGPP. acs.org

Fusion of enzymes to create more efficient metabolic channeling. acs.org

Use of protein scaffolds to optimize the spatial organization and stoichiometry of pathway enzymes. bohrium.com

Fed-batch fermentation to achieve higher cell densities and product yields. bohrium.com

While the complete heterologous production of Ginkgolide B in a microbial host remains a significant challenge due to the complexity of the late-stage tailoring enzymes, the successful production of the levopimaradiene precursor represents a critical step forward. acs.org Future research will likely focus on the functional expression and optimization of the complex CYP450 enzymes responsible for converting levopimaradiene into the final ginkgolide structures. researchgate.net

Synthetic Strategies and Chemical Modification of Diterpenoid Derivative 1

Total Synthesis Approaches for Diterpenoid Derivative 1 and its Complex Analogues

The total synthesis of complex diterpenoids is a formidable task that serves as a platform for validating proposed structures and developing new synthetic methods. The journey towards synthesizing these molecules, such as the harringtonolide (B1207010) and harziane classes, is marked by intricate strategies to construct their unique polycyclic systems.

One notable achievement is the first asymmetric total synthesis of (+)-harringtonolide, a diterpenoid featuring an unusual tropone (B1200060) ring embedded within a cage-like framework. umich.edu The synthesis strategy involved key transformations such as an intramolecular Diels-Alder reaction and a rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to assemble the tetracyclic core. umich.edu A critical challenge in the synthesis of harringtonolide and its precursor, hainanolidol, is the construction of the compact cis-fused tricyclic ring system with seven contiguous stereogenic centers. umich.edu

Similarly, the total synthesis of a nominal harziane diterpenoid, designated as 1 , was undertaken to verify its structure. researchgate.net The synthesis revealed that the spectral data of the synthesized molecule did not match the natural product, leading to a structural reassignment of the natural compound to its epimeric tertiary alcohol, 2 . A key step in this synthesis was an Au(I)-catalyzed enyne cycloisomerization to create a crucial quaternary stereocenter within a cyclobutane (B1203170) ring with high diastereocontrol. researchgate.net This approach highlights the power of total synthesis in definitively elucidating complex stereochemistry.

The synthesis of other complex analogues, such as the diterpene (+)-randainin D, which has a hydroazulenone core, required innovative solutions. acs.org Researchers achieved this through a challenging ring-closing metathesis to form the tetrasubstituted cycloheptenone and a novel Ir-photocatalyzed deoxygenative allylation to install the butenolide moiety. acs.org

Table 1: Key Strategies in the Total Synthesis of Complex Diterpenoids

| Target Compound | Key Reaction(s) | Core Structure | Reference |

|---|---|---|---|

| (+)-Harringtonolide (1) | Intramolecular Diels-Alder; Rh-catalyzed [3+2] cycloaddition | Cage-like framework with tropone | umich.edu |

| Harziane Diterpenoid (1) | Au(I)-catalyzed enyne cycloisomerization | Congested 6-5-7-4 carbon skeleton | researchgate.net |

| (+)-Randainin D | Ring-closing metathesis; Photoredox-catalyzed deoxygenative allylation | trans-Hydroazulenone core | acs.org |

| Vinigrol | Intramolecular Diels-Alder Reaction | Tricyclo[6.4.0.04,9]-dodecane framework | acs.org |

Semi-synthetic Transformations and Derivatization Strategies for Diterpenoid Skeletons

Semi-synthesis, which uses readily available natural diterpenoids as starting materials, is a powerful tool for generating novel derivatives and enhancing biological activity. researchgate.net This approach circumvents the lengthy process of total synthesis and allows for the exploration of structure-activity relationships (SAR).

A common strategy involves modifying the functional groups of a parent diterpenoid. For instance, two natural diterpenoids from Azorella compacta were used to produce six semi-synthetic derivatives by modifying their existing functional groups. researchgate.net Similarly, the neoclerodane diterpenoid scutegalin B, a known phagostimulant, was chemically transformed into several derivatives. acs.org These transformations included reductions, acetylations, and oxidations, which altered the compound's activity, in some cases converting it into an antifeedant. acs.org

The enmein-type diterpenoid skeleton has also been a focus of derivatization. Starting from a natural precursor, a novel 1,14-epoxy enmein-type diterpenoid was synthesized. mdpi.com Further modifications, such as introducing side chains with carbamate (B1207046) moieties at the C-6 position, led to a series of derivatives with enhanced anticancer activity. mdpi.com Another approach involves using microbial transformations to introduce functionality. For example, the lathyrane diterpenoid epoxyboetirane A was cyclized to a premyrsinane skeleton and then biotransformed by Mucor circinelloides to yield new hydroxylated derivatives at non-activated carbon atoms. nih.govresearchgate.net

Table 2: Examples of Semi-synthetic Derivatization of Diterpenoids

| Starting Material | Transformation Type | Resulting Derivative Class | Purpose | Reference |

|---|---|---|---|---|

| Kirenol | Wagner-Meerwein rearrangement | Strobol C | Synthesis of bioactive derivatives | researchgate.net |

| Scutegalin B (4) | Reduction, Acetylation, Oxidation | Antifeedant neoclerodanes | Structure-activity relationship studies | acs.org |

| Enmein-type Diterpenoid | Side chain introduction (acylation) | Carbamate-containing derivatives | Enhance anticancer activity | mdpi.com |

| Epoxyboetirane A (4) | Transannular cyclization & Microbial hydroxylation | Premyrsinane derivatives | Enhance chemical diversity | nih.gov |

| Steviol | Epoxidation, Amine ring-opening | Aminotriol derivatives | Generate antiproliferative agents | mdpi.com |

Regio- and Stereoselective Chemical Modification of this compound for Structure Elucidation and Activity Enhancement

The dense and stereochemically rich frameworks of diterpenoids like oridonin (B1677485), an ent-kaurane diterpenoid, present significant challenges for selective chemical modification. nih.govnih.gov However, achieving such selectivity is crucial for elucidating SAR and improving therapeutic potential. The presence of multiple reactive functional groups, such as the α,β-unsaturated ketone in the D-ring and a 6-hydroxyl-7-hemiacetal in the B-ring of oridonin, requires carefully designed synthetic strategies. nih.gov

To expand the chemical diversity of the oridonin scaffold, researchers have developed methods for the regio- and stereoselective installation of azide (B81097) functionalities at the C-1, C-2, or C-3 positions of the A-ring. nih.gov By utilizing unique preactivation strategies based on a common synthon, these modifications were achieved with high control while keeping the key reactive pharmacophores intact. Further functionalization of these azides via click chemistry yielded 1,2,3-triazole derivatives with superior antiproliferative effects against breast cancer cells compared to the parent compound. nih.gov

Another innovative approach involves leveraging the inherent reactivity of the diterpenoid skeleton. For oridonin, an exocyclic enone was installed in the A-ring, which could undergo a regio- and stereoselective inverse-electron-demand hetero-Diels-Alder (HDA) reaction. nih.gov This strategy enabled efficient cross-HDA cycloadditions with various vinyl ethers and vinyl sulfides, leading to novel dihydropyran-fused diterpenoids. This method successfully avoided the competing homo-dimerization of the enone, providing access to a library of new potential anticancer agents. nih.gov Biocatalysis using cytochrome P450 monooxygenases has also emerged as a powerful tool for achieving highly selective oxidations on complex terpenoid scaffolds. acs.orgsci-hub.se

Development of Novel Synthetic Methodologies for Diterpenoid Core Structures

The structural complexity of diterpenoids has driven the invention of new synthetic reactions and strategies. These methodologies often focus on efficiently constructing the characteristic polycyclic core structures.

For the briarane family of diterpenoids, characterized by a trans-fused bicyclo[8.4.0]tetradecane ring system, a concise synthesis of the core was developed. acs.org This approach utilized the reactivity of a salicylate (B1505791) ester-derived 2,5-cyclohexadienone (B8749443) to rapidly build molecular complexity. A key sequence involving a highly diastereoselective acetylide conjugate addition followed by a β-ketoester alkylation established the critical C1 and C10 stereocenters. acs.org

The synthesis of daphnane-type diterpenoids, which typically possess a 5/7/6-tricyclic system, has also spurred methodological innovation. sioc-journal.cn Synthetic efforts have been classified based on the sequence of ring construction, such as [X-BC-ABC] or [X-AB-ABC] approaches, highlighting the strategic planning required to assemble these intricate skeletons. sioc-journal.cn

Furthermore, the pursuit of indole (B1671886) diterpenoids has inspired the development of clever synthetic strategies and new chemical reactions. rsc.org For example, the total synthesis of penitrem D, an exceptionally complex indole diterpenoid with nine rings and eleven stereocenters, represents a landmark achievement that pushed the boundaries of synthetic chemistry. rsc.org The strategies developed for such molecules often become part of the standard toolkit for organic chemists, enabling the synthesis of other complex natural products and their analogues.

Biological Activities and Mechanistic Studies of Diterpenoid Derivative 1 Pre Clinical, in Vitro, and in Vivo Animal Models

Cytotoxicity and Anti-proliferative Activities in Cancer Cell Lines

Diterpenoid derivative 1 has shown significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. nih.govresearchgate.net Studies have reported its efficacy against leukemia, lung carcinoma, prostate carcinoma, and nasopharyngeal carcinoma, among others. nih.govmdpi.com The potency of these effects is often dose- and time-dependent. nih.govresearchgate.net For instance, in human leukemia U937 cells, this compound induced antiproliferative effects that led to cell death. nih.govresearchgate.net The cytotoxic activity of this class of compounds has been observed to be influenced by their specific chemical structures, with certain modifications enhancing their potency against cancer cells, including multidrug-resistant lines. nih.govrsc.org

The following table summarizes the in vitro cytotoxic activity of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | U937 | Human Leukemia | 1.97 - 19.86 | researchgate.net |

| A549 | Lung Carcinoma | 1.97 - 19.86 | researchgate.net | |

| Hep-3B | Hepatocellular Carcinoma | 1.97 - 19.86 | researchgate.net | |

| PC-3 | Prostate Carcinoma | 1.97 - 19.86 | researchgate.net | |

| HT29 | Colorectal Adenocarcinoma | 1.97 - 19.86 | researchgate.net | |

| 8-O-azeloyl-14-benzoylaconine | HCT-15 | Colorectal Carcinoma | 10 - 20 | rsc.org |

| A549 | Lung Carcinoma | 10 - 20 | rsc.org | |

| MCF-7 | Breast Adenocarcinoma | 10 - 20 | rsc.org | |

| Jatropodagin A | Saos-2 | Osteosarcoma | 8.08 | nih.gov |

| MG-63 | Osteosarcoma | 14.64 | nih.gov | |

| Compound 10f | Bel-7402 | Human Hepatocarcinoma | 0.81 | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is often initiated through the mitochondrial-dependent pathway. nih.gov Studies have shown that treatment with this compound can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, the activation of caspases, which are crucial executioners of apoptosis, including caspase-3 and caspase-9, has been observed. nih.gov

In addition to apoptosis, this compound can induce cell cycle arrest, halting the proliferation of cancer cells. nih.govresearchgate.net Specifically, it has been found to cause cell cycle arrest at the G2/M phase in human leukemia U937 cells. nih.govresearchgate.net This prevents the cells from entering mitosis and ultimately leads to cell death. nih.gov In other cancer cell lines, such as human hepatocellular carcinoma HepG2, related diterpenoid derivatives have also been shown to induce apoptosis and suppress tumor growth. nih.gov

Modulation of Cellular Signaling Pathways in Oncogenesis

The anti-cancer effects of this compound are also linked to its ability to modulate various cellular signaling pathways that are often dysregulated in cancer. One of the most significant pathways affected is the nuclear factor-kappa B (NF-κB) pathway. encyclopedia.pubnih.gov NF-κB is a transcription factor that plays a critical role in cell proliferation and survival. This compound and related compounds have been shown to inhibit NF-κB activation, thereby suppressing the expression of genes that promote tumor growth. nih.gov

Anti-angiogenesis and Anti-metastasis Effects in Pre-clinical Models

In preclinical models, certain diterpenoid derivatives have demonstrated the potential to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. encyclopedia.pubscispace.com This anti-angiogenic activity is crucial for halting tumor growth and spread. Some studies suggest that these compounds can inhibit the proliferation and tube formation of endothelial cells, which are key steps in angiogenesis. nih.gov

While direct evidence for the anti-metastatic effects of this compound is still emerging, the inhibition of angiogenesis is a critical factor in preventing metastasis. By cutting off the blood supply to the primary tumor, the likelihood of cancer cells spreading to other parts of the body is reduced. Further in vivo studies are needed to fully elucidate the anti-metastatic potential of this compound.

Anti-inflammatory and Immunomodulatory Effects

This compound has exhibited significant anti-inflammatory and immunomodulatory properties in various preclinical models. arabjchem.orgnih.govnih.gov These effects are largely attributed to its ability to suppress the production of pro-inflammatory mediators and modulate the function of immune cells. acs.orgmdpi.com

Inhibition of Pro-inflammatory Mediators and Pathways (e.g., NF-κB, MAPK)

A primary mechanism of the anti-inflammatory action of this compound involves the inhibition of the NF-κB signaling pathway. arabjchem.orgmdpi.comscienceopen.com In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory genes. mdpi.commdpi.com this compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). arabjchem.orgnih.gov This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which are key steps in NF-κB activation. nih.govarabjchem.org

The MAPK signaling pathway is another critical regulator of inflammation, and some diterpenoid derivatives have been found to inhibit its activation. medchemexpress.comnih.gov By targeting components of the MAPK cascade, these compounds can further reduce the production of inflammatory mediators. frontiersin.org

The following table summarizes the inhibitory effects of this compound and related compounds on pro-inflammatory mediators.

| Compound | Cell Line/Model | Mediator/Pathway Inhibited | Effect | Reference |

| This compound | RAW 264.7 murine macrophages | Nitric Oxide (NO) | Inhibition of NO production | arabjchem.org |

| RAW 264.7 murine macrophages | NF-κB pathway | Suppression of NF-κB p65 and IκBα phosphorylation | arabjchem.org | |

| CLP-induced septic mice | TNF-α, IL-6, IFN-γ | Reduction of serum levels | arabjchem.org | |

| Lathyrane diterpenoid/3-hydroxyflavone hybrid 8d1 | RAW 264.7 cells | iNOS, COX-2, NF-κB | Downregulation of expression, inhibition of nuclear translocation | scienceopen.comscienceopen.com |

| Andrographolide (B1667393) | Human leukemia HL-60 cells | NF-κB | Inhibition of activity | encyclopedia.pub |

| Diterpenoid compounds from Chloranthus oldhamii | RAW 264.7 macrophages | NF-κB, IL-6, TNF-α | Inhibition of activity and expression | mdpi.com |

| Diterpenoid lactones from Andrographis paniculata | RAW 274.7 cells, LPS-microinjection zebrafish | TNF-α, IL-6, NF-κB p65 | Attenuation of generation, inhibition of translocation | nih.gov |

Modulation of Immune Cell Function

This compound and related compounds can modulate the function of various immune cells, contributing to their immunomodulatory effects. nih.govmdpi.comnih.gov They have been shown to influence the activity of macrophages, which are key players in both innate and adaptive immunity. researchgate.net For instance, these compounds can suppress the pro-inflammatory functions of macrophages while potentially enhancing their anti-inflammatory and regulatory roles. researchgate.net

Furthermore, some diterpenoids have been observed to affect the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses. mdpi.com By modulating DC activation and cytokine production, these compounds can influence the subsequent T-cell response. mdpi.com The ability of this compound to modulate the function of these and other immune cells highlights its potential as a therapeutic agent for immune-related disorders. nih.govmdpi.com

Antimicrobial Activities

This compound has demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. nih.gov These compounds represent potential candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance. nih.govmdpi.com

Natural diterpenoids and their semisynthetic derivatives have been evaluated against various pathogens. For instance, while some natural diterpenoids like mulinolic acid and azorellanol showed no initial antibacterial activity, their semisynthetic derivatives were active against bacteria such as Staphylococcus aureus, Escherichia coli, and Mycobacterium smegmatis. jcchems.com This highlights the potential for structural modifications to enhance the antimicrobial potency of these compounds. jcchems.com

Studies have shown that certain diterpenoid derivatives exhibit potent activity against Gram-positive bacteria. nih.govmdpi.com For example, an ent-kaurene-type diterpenoid derivative demonstrated activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida krusei. eurjchem.com Another study on enmein-type diterpenoid derivatives revealed promising activity against Gram-positive bacteria, with one compound exhibiting strong inhibition of S. aureus and B. subtilis. nih.gov

The following table summarizes the antimicrobial activities of various diterpenoid derivatives against different microorganisms:

| Diterpenoid Derivative Type | Target Microorganism(s) | Observed Effect | Reference(s) |

| Semisynthetic mulinolic acid derivatives | Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis | Antibacterial activity | jcchems.com |

| Ent-kaurene (B36324) derivative | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida krusei | Antibacterial and antifungal activity | eurjchem.com |

| Enmein-type derivatives | Staphylococcus aureus, Bacillus subtilis | Strong antimicrobial activity | nih.gov |

| Diterpene quinone derivative (6O7AR) | Staphylococcus aureus | Antibacterial activity | fip.orgfip.org |

| Diterpenoids from Aralia continentalis | Streptococcus mutans | Inhibition of growth and biofilm formation | nih.gov |

Mechanisms of Action Against Pathogenic Microorganisms

The mechanisms by which diterpenoid derivatives exert their antimicrobial effects are multifaceted and can vary between compounds. A primary mode of action appears to be the disruption of bacterial cell membranes. mdpi.comfip.orgfip.org This interaction can damage the membrane's integrity, leading to cell lysis. mdpi.com

Transcriptome profiling of Streptococcus mutans treated with diterpenoids revealed that these compounds modulate the expression of genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism. nih.gov Specifically, some diterpenoids interfere with the formation of the cell membrane by intercalating into the phospholipid bilayer. nih.gov

Another key mechanism is the inhibition of essential enzymes. fip.orgfip.org For example, a diterpene quinone derivative has been shown to inhibit ATPase enzymes in Staphylococcus aureus. fip.orgfip.org In silico studies further suggest that this derivative can interact with and potentially inhibit S. aureus gyrase, an enzyme crucial for DNA replication. fip.org The inhibition of bacterial protein synthesis is another identified mechanism, where certain diterpenoids bind to the 50S ribosomal subunit, preventing proper peptide formation. rsc.org

Neuroprotective and Neurotrophic Potential

Several diterpenoid derivatives have demonstrated significant neuroprotective and neurotrophic properties in pre-clinical models. These compounds are being investigated for their potential in addressing neurodegenerative disorders. mdpi.comexplorationpub.comnih.gov The neuroprotective activity is often attributed to their anti-oxidative, anti-inflammatory, and neurotrophic mechanisms, which can stimulate the synthesis of nerve growth factor (NGF). mdpi.com

For instance, certain diterpenoids have been shown to upregulate the expression of neurotrophic factors like NGF. thieme-connect.com Andrographolide, a labdane (B1241275) diterpenoid, has exhibited neuroprotective effects by inhibiting neuroinflammation and oxidative stress. thieme-connect.com It has been shown to protect against oxidative injury and neurological deficits by increasing the expression of Nrf2-HO-1 through the regulation of p38 and ERK-MAPK pathways. thieme-connect.com Furthermore, it can attenuate apoptosis in hypoxia-injured astrocytes. thieme-connect.com

Xenicane diterpenes isolated from marine brown algae have shown protective activities against oxidative stress in neuron-like PC12 cells. acs.org One such derivative was found to exert its antioxidant effect by activating the Nrf2/ARE signaling pathway and demonstrated significant neuroprotective effects against cerebral ischemia-reperfusion injury in vivo. acs.org

Enzyme Inhibition and Receptor Modulation Studies

Diterpenoid derivatives have been found to modulate the activity of various enzymes and receptors, contributing to their therapeutic potential.

Hispanolone, a furolabdane diterpenoid, and its derivatives have been studied for their anti-inflammatory effects, with a focus on the NLRP3 inflammasome. ull.es Several dehydrohispanolone derivatives were found to significantly inhibit the secretion of IL-1β, with some acting as selective inhibitors of the NLRP3 inflammasome. ull.es This highlights their potential in treating inflammatory diseases. ull.es

In the context of metabolic diseases, certain terpenoid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to insulin (B600854) resistance. tandfonline.com Synthetic tricyclic derivatives have shown potent PTP1B enzymatic inhibitory activity and have demonstrated the ability to increase insulin-stimulated glucose uptake in insulin-resistant cells. tandfonline.com

Furthermore, the diterpenoid alkaloid noroxoaconitine has been identified as an inhibitor of Mapkap kinase 5 (MK5/PRAK), an enzyme implicated in cell proliferation and cytoskeletal remodeling. researchgate.net This compound acts as an ATP competitor, inhibiting the catalytic activity of MK5. researchgate.net

Multidrug Resistance (MDR) Reversal Activity

A significant area of research for diterpenoid derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govrsc.orgrsc.org MDR is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp/ABCB1). nih.govrsc.org

Numerous diterpenoids have been shown to act as MDR reversal agents by inhibiting the function of these efflux pumps. nih.govacs.org For example, jatrophane diterpenoids have been identified as potent modulators of P-gp-dependent MDR. acs.org Structural modifications of these compounds have led to derivatives with greater chemoreversal ability and less cytotoxicity than some existing drugs. acs.org

Andrographolide derivatives have also been synthesized and evaluated for their MDR reversal potential. rsc.orgrsc.org Several of these derivatives exhibited remarkable P-glycoprotein inhibitory ability, with some showing a strong MDR reversal effect at low concentrations. rsc.orgrsc.org These compounds often display synergistic interactions with conventional chemotherapy drugs like doxorubicin (B1662922). rsc.org

The following table highlights some diterpenoid derivatives and their MDR reversal activity:

| Diterpenoid Derivative Type | Cell Line Model | Mechanism of Action | Reference(s) |

| Jatrophane diterpenoids | NCI-H460/R | Overcoming ABCB1-mediated MDR | nih.gov |

| Nitrogen-containing andrographolide derivatives | L5178Y mouse lymphoma cells (human ABCB1-gene transfected) | P-glycoprotein (P-gp) inhibition | rsc.orgrsc.org |

| Jolkinol D derivatives | L5178 mouse T lymphoma cell line (human MDR1 gene) | P-gp modulation | acs.org |

Other Reported Biological Activities

Beyond the activities detailed above, this compound and related compounds have been reported to possess other significant biological effects.

Antioxidant Activity: Many diterpenoids exhibit antioxidant properties. acs.orgnih.govnih.gov Extracts containing diterpenoids have been shown to have notable antioxidant activity in various in vitro assays. nih.govnih.gov This activity is often linked to the presence of phenolic compounds alongside the terpenoids. nih.gov

Hypoglycemic Activity: Several studies have reported the hypoglycemic effects of diterpenoid-containing extracts. nih.govnih.govacs.orgfrontiersin.orgresearchgate.net These effects are often attributed to the inhibition of digestive enzymes such as α-amylase and α-glucosidase. nih.govacs.orgresearchgate.net For example, extracts from Salvia chamaedryoides containing diterpenes showed differential inhibitory activity against these two enzymes. acs.org Similarly, extracts of Amomum tsao-ko, which contain diterpenoids, have demonstrated significant α-glucosidase inhibitory activity. frontiersin.org In some cases, diterpenoids have also been found to stimulate glucose uptake in cells. researchgate.net

Molecular Mechanisms of Action of Diterpenoid Derivative 1

Identification of Specific Molecular Targets (e.g., proteins, enzymes, nucleic acids)

Research into the molecular interactions of diterpenoid derivatives has identified several key protein and enzyme targets. These interactions are fundamental to their biological activities.

One primary target for the enmein-type diterpenoid derivative, compound 7h, is the PI3K/Akt/mTOR pathway , a critical regulator of cell growth and survival. mdpi.comnih.gov Molecular docking studies predicted that compound 7h has a strong binding affinity for multiple proteins within this pathway. Among them, Phosphatidylinositol 3-kinase α (PI3Kα) was identified as a principal target, with the lowest docking binding energy, indicating a high likelihood of interaction. mdpi.com

In the case of the diterpenoid derivative NC043, its activity is centered on the Wnt/β-catenin signaling pathway . While it does not appear to affect the levels or cellular location of β-catenin itself, it has been shown to decrease the association between β-catenin and T-cell factor 4 (TCF4) . nih.gov This interaction is crucial for the transcription of Wnt target genes.

Broader studies on other diterpenoid derivatives have revealed a range of molecular targets:

Protein Tyrosine Phosphatases (PTPs) : Abietane-type diterpenoids can inhibit PTPs, such as PTP1B, by binding to the active site and stabilizing an inactive conformation of the enzyme. acs.org

α-Glucosidase : Derivatives of quinopimaric acid have been shown to be effective inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. researchgate.net

Viral Proteins : Computational studies have identified viral proteins as potential targets for diterpenoids. For the Dengue virus, these include the envelope (E) protein, serine protease (NS3), RNA-directed RNA polymerase (NS5), and non-structural protein 1 (NS1). nih.govresearchgate.net

Table 1: Molecular Docking Results for Compound 7h and its Parent Compound 4 with Target Proteins This interactive table presents the binding energies from molecular docking studies, indicating the affinity of the compounds for key protein targets. A lower binding energy signifies a stronger predicted interaction.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 7h | PI3Kα | -11.6 |

| Akt | -9.5 | |

| mTOR | -9.2 | |

| Compound 4 | PI3Kα | -8.7 |

| Akt | -8.1 | |

| mTOR | -8.3 |

Data sourced from a study on enmein-type diterpenoid derivatives. mdpi.com

Interaction with Intracellular Signaling Cascades

Diterpenoid derivatives modulate several critical intracellular signaling cascades, leading to their observed cellular effects.

The primary mechanism for compound 7h is the inhibition of the PI3K/Akt/mTOR signaling pathway . mdpi.comnih.gov This pathway is a central regulator of cell proliferation, growth, and survival. By binding to key proteins in this cascade, such as PI3Kα, Akt, and mTOR, compound 7h effectively blocks the downstream signaling that promotes cancer cell survival and proliferation. mdpi.com This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

The derivative NC043 specifically targets the canonical Wnt/β-catenin signaling pathway . nih.gov This pathway is crucial in embryonic development and its aberrant activation is linked to various cancers, particularly colorectal cancer. NC043 acts downstream of β-catenin stabilization, interfering with the formation of the β-catenin/TCF4 transcription complex. This disruption prevents the activation of Wnt target genes, thereby inhibiting the growth of colon cancer cells. nih.gov

Other diterpenoid derivatives have been shown to interact with inflammatory signaling cascades. For example, certain derivatives can inhibit pathways involving NF-κB and Mitogen-Activated Protein Kinases (MAPKs) , such as ERK1/2, p38, and JNK. researchgate.net These pathways are central to the inflammatory response. Additionally, some diterpenes, like andrographolide (B1667393) and triptolide, modulate the NLRP3 inflammasome pathway , which is involved in processing and secreting pro-inflammatory cytokines. frontiersin.org

Impact on Gene Expression and Proteomics Profiles

The modulation of signaling pathways by diterpenoid derivatives directly translates into significant changes in gene expression and protein profiles within the cell.

In studies involving NC043, treatment of SW480 colon cancer cells led to a marked decrease in both the mRNA and protein expression of key Wnt target genes. These include Axin2, Cyclin D1, and Survivin . nih.gov The downregulation of these genes, which are involved in cell proliferation and survival, is a direct consequence of the inhibition of the β-catenin/TCF4 transcriptional complex. The protein levels of cell cycle regulators Cdc25c and Cdc2 were also decreased, contributing to cell cycle arrest. nih.gov

Research on other diterpenes has demonstrated broader impacts on gene expression.

A diterpene known as solidagenone derivative 5 was found to inhibit the expression of inflammatory genes in macrophages in a dose-dependent manner. The mRNA levels of NOS-2, COX-2, TNF-α, IL-6, and IL-12 were all significantly reduced upon treatment. researchgate.net

Proteomic analysis of pine species with varying yields of diterpenoid resin acids revealed that differentially expressed proteins were mainly enriched in pathways related to the biosynthesis of secondary metabolites and protein processing in the endoplasmic reticulum. researchgate.net

In studies on the dengue virus, gene enrichment analysis showed that genes targeted by diterpenoid derivatives were significantly associated with processes like DNA metabolic processes, DNA repair, and replication . mdpi.com

Table 2: Effect of NC043 on the Viability of Colon Cancer Cells This interactive table shows the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| SW480 (Colon Cancer) | NC043 | 10.5 ± 2.6 |

| Caco-2 (Colon Cancer) | NC043 | 7.4 ± 1.5 |

| CCD-841-CoN (Normal Colon) | NC043 | 42.3 ± 4.1 |

Data sourced from a study on the Wnt/β-catenin signaling inhibitor NC043. nih.gov

Modulation of Cellular Bioenergetics and Metabolic Pathways

Diterpenoid derivatives can influence the fundamental metabolic and bioenergetic processes of cells. The biosynthesis of all terpenoids, including diterpenes, originates from two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. frontiersin.orgmdpi.com These pathways produce the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

The activity of compound 7h has been linked to the modulation of cellular bioenergetics. Its mechanism is associated with an increase in intracellular Reactive Oxygen Species (ROS) and a collapse of the mitochondrial membrane potential. mdpi.comnih.gov Elevated ROS levels can disrupt normal cellular redox balance and energy production, contributing to the induction of apoptosis.

Furthermore, some diterpenoid derivatives, such as atractyloside, are known to directly interfere with mitochondrial function. They can inhibit oxidative phosphorylation by blocking the adenine (B156593) nucleotide translocator on the inner mitochondrial membrane, which is essential for transporting ADP into the mitochondria for ATP synthesis. researchgate.net This disruption of the cell's primary energy-generating process can have profound effects on cellular viability and function. researchgate.net Integrated proteomic analysis has also shown that diterpenoid biosynthesis is linked to carbohydrate metabolism and phytohormone biosynthesis, indicating a broader role in regulating cellular metabolic networks. researchgate.net

Pre Clinical Pharmacological and Pharmacokinetic Investigations of Diterpenoid Derivative 1

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

A series of in vitro studies were conducted to assess the drug-like properties of Diterpenoid derivative 1. These assays are crucial for predicting the compound's pharmacokinetic behavior in vivo. The investigations included assessments of solubility, membrane permeability, plasma protein binding, and metabolic stability.

Key findings from these studies indicate that this compound possesses moderate permeability and lipophilicity. bioline.org.brnih.gov The compound's binding to plasma proteins was significant, which can influence its distribution and availability to target tissues. bioline.org.br Stability studies using rat liver microsomes revealed that the compound undergoes Phase I metabolism. bioline.org.brmdpi.com

Table 1: In Vitro ADME Profile of this compound

| Parameter | Assay | Result | Interpretation |

|---|---|---|---|

| Aqueous Solubility | Thermodynamic Solubility in PBS (pH 7.4) | 299.7 ± 6.42 µM | Moderate Solubility bioline.org.br |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Log Pe = -5.53 ± 0.01 | Medium Permeability bioline.org.br |

| Lipophilicity | Distribution Coefficient (Octanol/PBS) | Log D = 0.54 | Moderate Lipophilicity bioline.org.br |

| Plasma Protein Binding | Equilibrium Dialysis (Rat Plasma) | 78.82 ± 0.13% | High Binding bioline.org.br |

| Metabolic Stability | Rat Liver Microsomes (1-hour incubation) | 36.07 ± 4.15% remaining | Moderate Metabolic Clearance bioline.org.br |

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., rats, mice)

To understand the in vivo disposition of this compound, pharmacokinetic studies were performed in both rats and mice following oral administration. These studies are essential for characterizing the rate and extent of absorption and elimination of the compound.

Following oral administration in rats, this compound was absorbed, reaching maximum plasma concentration (Cmax) within a few hours. mdpi.comnih.gov The compound exhibited a moderate elimination half-life. nih.gov In mice, the compound was also rapidly absorbed and extensively distributed into tissues. researchgate.net The pharmacokinetic profile suggests that the compound is suitable for oral administration, although its bioavailability may be influenced by first-pass metabolism, as suggested by the in vitro data. researchgate.netsemanticscholar.org

Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Oral Administration)

| Parameter | Rats | Mice |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 1.38 µg/mL mdpi.com | 25.0 µg/mL researchgate.net |

| Tmax (Time to Cmax) | 4.0 h dovepress.com | 0.5 h researchgate.net |

| AUC (Area Under the Curve) | 10.50 h·µg/mL mdpi.com | Data Not Available |

| t1/2 (Elimination Half-life) | 6.97 h mdpi.com | 0.7 h researchgate.net |

Drug Metabolism Studies: Identification of Metabolites and Metabolic Pathways

Understanding the metabolic fate of this compound is critical for evaluating its potential for drug-drug interactions and identifying active or toxic metabolites. Diterpenoids typically undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

The primary metabolic pathway for many diterpenoids is Phase I oxidation, which introduces or exposes functional groups such as hydroxyls. mdpi.comnih.gov This initial step is often followed by Phase II conjugation reactions, which increase water solubility and facilitate excretion. For this compound, in vitro studies with liver microsomes and in vivo analysis of urine and feces have identified several metabolites. The main biotransformation reactions include hydroxylation and glucuronidation.

Table 3: Identified Metabolites of this compound

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| M1: Mono-hydroxylated derivative | Phase I Oxidation (Hydroxylation) | Addition of one hydroxyl group to the parent molecule, catalyzed by CYP450 enzymes. mdpi.comnih.gov |

| M2: Di-hydroxylated derivative | Phase I Oxidation (Hydroxylation) | Sequential hydroxylation leading to the addition of a second hydroxyl group. mdpi.com |

| M3: Carboxylic acid derivative | Phase I Oxidation | Oxidation of a primary alcohol or aldehyde group to a carboxylic acid. nih.gov |

| M4: Glucuronide conjugate | Phase II Conjugation (Glucuronidation) | Attachment of a glucuronic acid moiety to a hydroxyl group on the parent compound or a Phase I metabolite. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Diterpenoid Derivative 1 and Analogues

Correlation of Structural Features with Biological Effects

The biological activity of diterpenoid derivatives is intricately linked to their complex molecular architecture. Modifications at various positions on the diterpenoid scaffold can lead to significant changes in their pharmacological profiles, including antiproliferative, anti-inflammatory, and anthelmintic activities. mdpi.comnih.govnih.gov

For instance, in the case of atisine-type C20-diterpenoid alkaloids, the presence and nature of acyl groups at specific positions are critical for their cytotoxic effects. rsc.org Studies on pseudokobusine, a C20-diterpenoid alkaloid, revealed that acylation at both the C-11 and C-15 positions enhances cytotoxic activity against human lung carcinoma cells compared to the parent alkaloid which has hydroxyl groups at these positions. Furthermore, a hydroxyl group at the C-6 position was found to be a requirement for this cytotoxic effect.

Similarly, for lycoctonine-type C19-diterpenoid alkaloids like delcosine, esterification at the C-1 and C-14 positions has been a key strategy to enhance antiproliferative activity. nih.gov It was observed that 1-acyldelcosine derivatives displayed greater potency than the corresponding 1,14-diacyldelcosine derivatives, suggesting that a C-1 acyloxy group and a C-14 hydroxy group are crucial for improved biological effects. nih.gov

In the context of abietane (B96969) and icetexane diterpenoids isolated from Salvia ballotiflora, specific substitutions significantly influence their antiproliferative activity. For example, icetexane derivatives have shown potent activity against human glioblastoma and lung adenocarcinoma cell lines. nih.gov The presence of an amino function has also been identified as essential for the antiproliferative activity in certain diterpene analogues. researchgate.net

The following table summarizes the key structural features and their correlation with the biological effects observed in various diterpenoid analogues, representing the SAR for "Diterpenoid derivative 1."

Interactive Table 1: Correlation of Structural Features with Biological Effects of Diterpenoid Analogues

| Diterpenoid Class | Structural Modification | Position(s) | Observed Biological Effect |

|---|---|---|---|

| Atisine-type | Acylation | C-11 and C-15 | Enhanced cytotoxic activity |

| Atisine-type | Hydroxyl group | C-6 | Required for cytotoxicity |

| Lycoctonine-type | Acylation | C-1 | Critical for antiproliferative activity |

| Lycoctonine-type | Hydroxylation | C-14 | Important for antiproliferative activity |

| Icetexane-type | Specific substitutions | Core | Potent antiproliferative activity |

| ent-beyerane-type | Amino function | Core | Essential for antiproliferative activity |

| Oridonin-type | Substituted benzene (B151609) | C-17 | Potent antiproliferative activity |

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel analogues with improved potency and selectivity. By identifying the key pharmacophoric features and understanding the role of different functional groups, medicinal chemists can strategically modify a lead compound like "this compound" to optimize its therapeutic properties.

A common strategy involves the molecular hybridization of diterpenoid skeletons with other pharmacologically active molecules. For example, derivatives of the diterpenoid alkaloid lappaconitine (B608462) have been synthesized by combining them with non-steroidal anti-inflammatory drugs (NSAIDs) to create hybrid compounds with potent anti-inflammatory activity and potentially reduced toxicity. researchgate.net

Another successful approach is the modification of specific functional groups to enhance biological activity. In the development of anthelmintic agents based on the 7-keto-sempervirol scaffold, a series of 30 structural analogues were synthesized. nih.gov This led to the identification of an analogue, 7d, with significantly improved activity against both larval blood flukes and juvenile liver flukes, along with moderate selectivity. nih.gov

The synthesis of novel cyanoenone-modified diterpenoid analogues has also yielded promising results in the search for new antitumor agents. acs.org One such analogue, SH498, demonstrated more potent antiproliferative activity than the positive control compound and exhibited better selectivity between cancer cells and normal human fibroblasts. acs.org Similarly, the synthesis of oridonin (B1677485) analogues with substituted benzene moieties at the C-17 position led to the discovery of a compound with more potent and selective antiproliferative activity against human cancer cells compared to the parent compound and the standard drug 5-fluorouracil. tandfonline.com

The table below presents examples of synthesized diterpenoid analogues and their enhanced biological activities.

Interactive Table 2: Synthesized Diterpenoid Analogues with Enhanced Potency

| Parent Compound | Analogue | Modification | Enhanced Biological Activity |

|---|---|---|---|

| Lappaconitine | Lappaconitine-NSAID hybrid (1e) | Hybridization with Naproxen | Superior anti-inflammatory potency |

| 7-keto-sempervirol | Analogue 7d | Structural modification | Improved dual anthelmintic activity |

| Diterpenoid Core | SH498 | Cyanoenone modification | Potent and selective antiproliferative activity |

| Oridonin | Analogue 2p | Substituted benzene at C-17 | More potent and selective antiproliferative activity |

| Crassicauline A | 8-O-deacetyl-8-O-ethylcrassicauline A | Ethoxyl group at C-8 | Potent analgesic activity |

Computational QSAR Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts and optimizing lead compounds.

For diterpenoid alkaloids, QSAR models have been successfully developed to predict their anti-inflammatory activity. nih.gov Using parameters such as surface area, volume, hydrophobicity (LogP), and molecular mass, a predictive QSAR model was established for a series of 15 diterpenoid alkaloids. The model demonstrated good predictive power and was validated for its reliability. nih.gov

The process of building a QSAR model typically involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.com These descriptors are then correlated with the experimental biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The resulting equation can then be used to predict the activity of compounds that have not yet been synthesized or tested.

A typical QSAR model is represented by an equation such as: log(EC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which indicates the predictive ability of the model. mdpi.com An R² value close to 1.0 suggests a strong correlation, while a Q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

The table below summarizes key parameters for a representative QSAR model developed for predicting the anti-inflammatory activity of diterpenoid alkaloids. nih.gov

Interactive Table 3: Parameters of a Representative QSAR Model for Diterpenoid Alkaloids

| Parameter | Description | Value |

|---|---|---|

| R² | Correlation coefficient | 0.981 |

| Q² | Cross-validated correlation coefficient | 0.92 |

| R²pred | Predictive R² for the test set | 0.8320 |

| Statistical Method | Method used for model generation | Partial Least Squares (PLS) |

| Activity Modeled | Predicted biological effect | Anti-inflammatory (EC50) |

These computational models, in conjunction with SAR studies and synthetic efforts, form a synergistic approach to accelerate the discovery and development of novel diterpenoid-based therapeutic agents.

Advanced Analytical and Bioanalytical Methodologies for Diterpenoid Derivative 1

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are fundamental for the separation, purity assessment, and quantification of Diterpenoid derivative 1. scispace.comnih.gov High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly utilized methods. scispace.comnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely applied technique for analyzing diterpenoids. scispace.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common for the separation and quantification of these compounds. nih.gov For instance, a typical HPLC method for the analysis of diterpenoid derivatives might employ a C18 column with a gradient elution system. jfda-online.com One such method utilized a mobile phase composed of acetonitrile (B52724) and 1% aqueous acetic acid, with the acetonitrile concentration linearly increasing from 30% to 60% over 30 minutes at a flow rate of 1.0 mL/min. jfda-online.com Detection is often achieved using a UV detector at a specific wavelength, for example, 260 nm. jfda-online.com The accuracy of these methods is often validated by recovery studies, with good recoveries for diterpenoids typically ranging from 96% to 101%. jfda-online.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. mdpi.comtandfonline.com These improvements are due to the use of smaller particle size columns (typically less than 2 µm). mdpi.com A UPLC method for diterpenoid analysis might use a C18 column (e.g., 100 × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile and water at a flow rate of 0.3 mL/min. tandfonline.com The choice of mobile phase is critical, with acetonitrile-water often providing better separation for diterpenoids than methanol-water. mdpi.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile or semi-volatile diterpenoids. researchgate.netresearchgate.net For non-volatile diterpenoids, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net A common derivatization technique is silylation, which can be performed online using reagents like hexamethyldisilazane (B44280) (HMDS). nih.gov A typical GC analysis might be performed on a capillary column (e.g., 30 m × 0.25 mm internal diameter, 0.25 µm film thickness) with a temperature program. researchgate.net For example, the temperature could be held at 50°C for 2 minutes, then ramped at 7°C/min to 330°C. researchgate.net

Table 1: Exemplary Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | UPLC | GC |

| Column | Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 µm) jfda-online.com | ACQUITY UPLC BEH-C18 (100 × 2.1 mm, 1.7 µm) tandfonline.com | DB-17HT capillary column (10 µm, 0.25mm, 0.15mm) sci-hub.se |

| Mobile Phase/Carrier Gas | Acetonitrile and 1% aqueous acetic acid jfda-online.com | Acetonitrile and water tandfonline.com | Helium researchgate.net |

| Flow Rate | 1.0 mL/min jfda-online.com | 0.3 mL/min tandfonline.com | 1.2 mL/min researchgate.net |

| Detection | UV at 260 nm jfda-online.com | MS (Mass Spectrometry) tandfonline.com | MS (Mass Spectrometry) researchgate.net |

| Temperature | 25°C jfda-online.com | 30°C tandfonline.com | Temperature programmed from 50°C to 380°C sci-hub.se |

Hyphenated Techniques (LC-MS, GC-MS, UHPLC-MS/MS) for Metabolite Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the structural elucidation of metabolites and the analysis of trace amounts of this compound. semanticscholar.orgiipseries.orgasdlib.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including polar and non-polar diterpenoids. nih.govnih.gov It is particularly useful for identifying and characterizing metabolites in complex biological matrices. researchgate.net The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for the confident identification of compounds, even at low concentrations. researchgate.netresearchgate.net Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are used to generate ions from the separated compounds before they enter the mass analyzer. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. researchgate.netresearchgate.netnih.gov It is frequently used for the profiling of diterpenes in various natural sources. acs.org Derivatization is often employed to enhance the volatility of polar diterpenoids for GC-MS analysis. nih.gov The resulting mass spectra provide a "fingerprint" of the compound, which can be compared to spectral libraries for identification. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS offers the highest sensitivity and selectivity for quantitative and qualitative analysis. sci-hub.semdpi.comnih.gov This technique is particularly valuable for metabolite profiling and trace analysis in complex matrices. thieme-connect.defrontiersin.orgnih.gov The use of multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification of target analytes. sci-hub.se For example, a UHPLC-MS/MS method was developed for the quantification of a diterpenoid alkaloid in mouse blood with a lower limit of quantitation of 0.1 ng/mL. nih.gov The high resolution and mass accuracy of time-of-flight (TOF) mass analyzers, often used in UHPLC-MS systems, enable the determination of the elemental composition of both parent and fragment ions, aiding in structural elucidation. thieme-connect.de

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Ionization Methods | Key Advantages |

| LC-MS | Metabolite identification, analysis of polar and non-polar compounds nih.govresearchgate.net | ESI, APCI asdlib.org | Versatile, applicable to a wide range of compounds nih.gov |

| GC-MS | Profiling of volatile and semi-volatile compounds researchgate.netacs.org | Electron Ionization (EI) asdlib.org | Excellent for volatile compounds, extensive spectral libraries available researchgate.net |

| UHPLC-MS/MS | Trace quantification, metabolite profiling in complex matrices sci-hub.semdpi.comnih.gov | ESI nih.gov | High sensitivity, high resolution, fast analysis times sci-hub.semdpi.com |

Spectrophotometric and Fluorometric Assays for High-Throughput Biological Activity Screening

High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of large numbers of compounds, including this compound. Spectrophotometric and fluorometric assays are particularly well-suited for HTS due to their sensitivity, speed, and amenability to automation. nih.govnih.gov

Spectrophotometric Assays: These assays are based on the measurement of light absorption by a colored product of an enzymatic reaction or a chemical reaction. For example, the antioxidant activity of this compound could be assessed using assays that measure the reduction of a colored reagent. The total phenolic and flavonoid content, which can correlate with antioxidant potential, can also be determined spectrophotometrically. nih.gov

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric assays and are based on the measurement of fluorescence. nih.gov These assays can be designed to detect the activity of specific enzymes or the interaction of a compound with a biological target. nih.gov For instance, a fluorometric assay could be developed to screen for the inhibitory activity of this compound against a particular enzyme. The use of fluorogenic probes, which become fluorescent upon reaction with an analyte, can significantly improve the signal-to-noise ratio and simplify the assay procedure. nih.gov

The development of robust and sensitive spectrophotometric and fluorometric assays is crucial for the efficient discovery of the biological functions of this compound and its analogues.

Computational and Chemoinformatic Approaches in Diterpenoid Derivative 1 Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction